molecular formula C7H14O2Si B100997 Methyl (1-trimethylsilyl)acrylate CAS No. 18269-31-3

Methyl (1-trimethylsilyl)acrylate

Cat. No.: B100997
CAS No.: 18269-31-3
M. Wt: 158.27 g/mol
InChI Key: XYEVJASMLWYHGL-UHFFFAOYSA-N
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Description

Methyl (1-trimethylsilyl)acrylate is an organic compound characterized by the presence of a trimethylsilyl group attached to an acrylate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trimethylsilyl group imparts increased stability and reactivity to the acrylate, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (1-trimethylsilyl)acrylate can be synthesized through several methods. One common approach involves the reaction of (E)-2-(trimethylsilyl)vinyllithium with methyl chloroformate. Another method includes the carbonation of the corresponding Grignard reagent prepared from (1-bromovinyl)trimethylsilane, yielding 2-trimethylsilylacrylic acid, which is then esterified to form the methyl ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-trimethylsilyl)acrylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organolithium reagents, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions often involve specific solvents such as ether, tetrahydrofuran (THF), and ethanol .

Major Products

The major products formed from reactions involving this compound include α-silyl esters, vinylsilanes, and various annulation products such as 3-cyclopentenecarboxylates and cyclohexanecarboxylates .

Scientific Research Applications

Methyl (1-trimethylsilyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (1-trimethylsilyl)acrylate involves its reactivity as an α-silyl Michael acceptor. This allows it to participate in conjugate addition reactions with various nucleophiles, leading to the formation of diverse products. The trimethylsilyl group also serves as a protecting group, enhancing the compound’s stability during reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (1-trimethylsilyl)acrylate include:

Uniqueness

This compound is unique due to the presence of both the trimethylsilyl group and the acrylate moiety, which confer distinct reactivity and stability. This combination makes it particularly valuable in synthetic organic chemistry and industrial applications .

Properties

IUPAC Name

methyl 2-trimethylsilylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2Si/c1-6(7(8)9-2)10(3,4)5/h1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEVJASMLWYHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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